molecular formula C9H8BrNO2 B8471360 (Z)-7-Bromochroman-4-one Oxime

(Z)-7-Bromochroman-4-one Oxime

Cat. No.: B8471360
M. Wt: 242.07 g/mol
InChI Key: YHZFJOWUBRABGZ-UHFFFAOYSA-N
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Description

Significance of the Chroman-4-one Scaffold in Modern Heterocyclic Chemistry

The chroman-4-one, or 2,3-dihydro-1-benzopyran-4-one, framework is a privileged heterocyclic structure that serves as a cornerstone in both medicinal chemistry and organic synthesis. Current time information in Pasuruan, ID.acs.orgnih.govresearchgate.net Structurally, it consists of a benzene (B151609) ring fused to a dihydropyranone ring. nih.govnih.gov This scaffold is prevalent in a vast array of natural products, particularly polyphenols like flavonoids (e.g., flavanones and isoflavanones), and is a key building block for numerous synthetic compounds with significant biological activities. Current time information in Pasuruan, ID.nih.govnih.gov

The versatility of the chroman-4-one scaffold allows for structural modifications at various positions (primarily C-2, C-3, and on the aromatic ring), leading to a wide spectrum of pharmacological properties. nih.govresearchgate.net Researchers have successfully designed and synthesized chroman-4-one analogs with applications as anticancer, antidiabetic, anti-HIV, and antioxidant agents. nih.govresearchgate.net Its structural rigidity and capacity for diverse substitutions make it an attractive template for developing novel therapeutic agents. nih.gov For instance, studies have shown that substitutions on the chroman-4-one nucleus can yield potent inhibitors of enzymes like sirtuin 2 (SIRT2), which is implicated in aging-related and neurodegenerative diseases. researchgate.netacs.org The established importance and broad bioactivity of this scaffold ensure its continued prominence in drug discovery and development programs. acs.orgnih.gov

Overview of Oxime Derivatives within the Chroman-4-one Family in Scholarly Research

Within the extensive family of chroman-4-one derivatives, those modified at the C-4 position to form oximes represent a significant and distinct class of compounds. Current time information in Pasuruan, ID.researchgate.net An oxime is formed by the condensation of a ketone—in this case, the C-4 carbonyl group of the chroman-4-one—with hydroxylamine (B1172632). orgsyn.org This transformation converts the carbonyl group into a C=N-OH moiety, which can exist as (E) or (Z) geometric isomers. nih.gov This structural change introduces a new site for hydrogen bonding and alters the electronic properties and steric profile of the molecule, often leading to distinct biological activities. nih.gov

Oximes are recognized as valuable intermediates and functional groups in medicinal chemistry. orgsyn.org In the context of the chroman-4-one framework, the introduction of an oxime group has been explored for various therapeutic applications. For example, research into azolylchromanone oxime ethers has revealed potent antifungal and anticonvulsant properties. nih.gov The oxime moiety can act as a versatile chemical handle for further derivatization or can be a critical pharmacophoric element itself, contributing directly to the compound's interaction with biological targets. nih.govrsc.org Studies on related structures have shown that the oxime group can enhance antibacterial activity, suggesting its potential for modulating the bioactivity of the parent chromanone. rsc.org

Research Rationale for Focused Investigations on (Z)-7-Bromochroman-4-one Oxime

The specific focus on this compound stems from established principles in medicinal chemistry, particularly the strategic use of halogenation to modulate the pharmacological profile of a lead compound. The introduction of a bromine atom, an electron-withdrawing group, onto the aromatic ring of the chroman-4-one scaffold can significantly influence its potency and selectivity.

Academic research has demonstrated that halogen substitution on the chroman-4-one ring is a critical determinant of biological activity. acs.org Specifically, studies targeting the SIRT2 enzyme found that chroman-4-ones with larger, electron-withdrawing substituents at the 6- and 8-positions were particularly effective. researchgate.netresearchgate.net The most potent compound in one such study was 6,8-dibromo-2-pentylchroman-4-one, highlighting the favorable impact of bromine substitution. acs.org While substitution at the 7-position with fluorine was found to confer only weak activity, this finding itself underscores the regio-specific importance of the halogen's placement and nature. acs.org Furthermore, in other heterocyclic systems, bromine substitution has been shown to greatly increase the binding affinity for specific biological receptors. nih.gov

Therefore, the synthesis and investigation of this compound is a logical step in the exploration of this chemical space. It combines the foundational chroman-4-one oxime structure with a strategically placed bromine atom. Such a compound would be a valuable tool for structure-activity relationship (SAR) studies aimed at understanding how halogenation at the C-7 position impacts the therapeutic potential of this class of molecules, for instance, as enzyme inhibitors or receptor ligands.

Compound Data Tables

Table 1: Chemical Identity of this compound

Identifier Value
IUPAC Name (NE)-N-(7-bromo-2,3-dihydrochromen-4-ylidene)hydroxylamine nih.gov
CAS Number 27407-19-8 nih.gov
Molecular Formula C₉H₈BrNO₂ nih.gov
Synonyms N-[(4Z)-7-bromo-3,4-dihydro-2H-1-benzopyran-4-ylidene]hydroxylamine, SCHEMBL2067965 nih.gov

| InChIKey | YHZFJOWUBRABGZ-DHZHZOJOSA-N nih.gov |

Table 2: Computed Physicochemical Properties of this compound

Property Value Source
Molecular Weight 242.07 g/mol PubChem
XLogP3 2.3 PubChem
Hydrogen Bond Donor Count 1 PubChem
Hydrogen Bond Acceptor Count 2 PubChem
Rotatable Bond Count 1 PubChem
Exact Mass 240.97384 Da PubChem
Topological Polar Surface Area 41.8 Ų PubChem

All data in this table is computed by PubChem. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

N-(7-bromo-2,3-dihydrochromen-4-ylidene)hydroxylamine

InChI

InChI=1S/C9H8BrNO2/c10-6-1-2-7-8(11-12)3-4-13-9(7)5-6/h1-2,5,12H,3-4H2

InChI Key

YHZFJOWUBRABGZ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1=NO)C=CC(=C2)Br

Origin of Product

United States

Iii. Reaction Mechanisms and Chemical Transformations of Z 7 Bromochroman 4 One Oxime

Investigation of Rearrangement Reactions

Rearrangement reactions of oximes are powerful tools for nitrogen insertion and ring expansion, with the Beckmann rearrangement being the most prominent example. The specific stereochemistry of the (Z)-isomer of 7-bromochroman-4-one (B108298) oxime plays a critical role in directing the outcome of these transformations.

The Beckmann rearrangement is the acid-catalyzed conversion of an oxime into an amide, or a lactam in the case of cyclic oximes. wikipedia.org This reaction is a cornerstone of synthetic organic chemistry, famously used in the industrial production of ε-caprolactam, the precursor to Nylon 6. wikipedia.org The mechanism is stereospecific, involving the migration of the alkyl or aryl group positioned anti-periplanar (trans) to the hydroxyl group of the oxime. wikipedia.orgorganic-chemistry.org

For (Z)-7-Bromochroman-4-one Oxime, the group anti-periplanar to the -OH group is the C5 atom of the chromanone ring. Upon treatment with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) or other reagents like tosyl chloride or phosphorus pentachloride, the hydroxyl group is converted into a good leaving group. wikipedia.org The subsequent migration of the C5-C4 bond to the nitrogen atom occurs in a concerted fashion with the expulsion of the leaving group. This ring expansion results in the formation of a seven-membered lactam: 8-bromo-2,3,4,5-tetrahydro-1,6-benzoxazepin-5-one. Research on analogous (E)-4-chromanone oximes has shown that catalysts such as indium(III) bromide (InBr₃) and silver triflate (AgOTf) can effectively promote this rearrangement to yield the corresponding benzoxazepin-4-one derivatives. researchgate.net

A competing reaction pathway is the Beckmann fragmentation, which can occur if the migrating group can form a stable carbocation. wikipedia.org In this case, cleavage of the C4-C5 bond would lead to a nitrile-containing product. However, the classical rearrangement is typically favored for simple cyclic ketoximes.

Reagent/Catalyst Typical Conditions Expected Primary Product from this compound Reference
Sulfuric Acid (H₂SO₄)Concentrated, heat8-bromo-2,3,4,5-tetrahydro-1,6-benzoxazepin-5-one wikipedia.org
Polyphosphoric Acid (PPA)Heat8-bromo-2,3,4,5-tetrahydro-1,6-benzoxazepin-5-one wikipedia.org
Phosphorus Pentachloride (PCl₅)Inert solvent8-bromo-2,3,4,5-tetrahydro-1,6-benzoxazepin-5-one wikipedia.org
Indium(III) Bromide (InBr₃)Refluxing acetonitrile8-bromo-2,3,4,5-tetrahydro-1,6-benzoxazepin-5-one researchgate.net
Tosyl Chloride (TsCl)Pyridine (B92270)8-bromo-2,3,4,5-tetrahydro-1,6-benzoxazepin-5-one wikipedia.org

Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful reducing agent capable of converting oximes into primary amines. quora.comwikipedia.orgwikipedia.org The reaction involves the reduction of the carbon-nitrogen double bond and the reductive cleavage of the nitrogen-oxygen bond. stackexchange.com For this compound, the expected product of LAH reduction is 7-bromo-chroman-4-amine.

Interestingly, in certain cases, the reduction of oximes with LiAlH₄ can be accompanied by rearrangement processes. Studies on the reduction of acetophenone (B1666503) oxime and propiophenone (B1677668) oxime have shown the formation of N-alkylanilines in addition to the expected primary amines. mdma.ch This suggests a pathway where, following the initial hydride attack, a rearrangement competes with the direct reduction. While this type of rearrangement is more commonly observed in aryl ketoximes, its potential as a minor pathway in the reduction of chromanone oximes warrants consideration. The standard reduction of alicyclic oximes, such as those derived from cyclohexanone (B45756) and cyclopentanone, typically yields the corresponding primary amines without significant rearrangement. mdma.ch

Oxime Substrate LiAlH₄ Reduction Product(s) Reaction Type Reference
Cyclohexanone OximeCyclohexylamineNormal Reduction mdma.ch
Acetophenone Oxime1-Phenylethylamine and N-EthylanilineNormal Reduction and Rearrangement mdma.ch
Propiophenone Oxime1-Phenylpropylamine and N-PropylanilineNormal Reduction and Rearrangement mdma.ch
This compound7-Bromo-chroman-4-amine (major)Expected Normal Reduction wikipedia.org

Mechanisms of Nucleophilic Displacement at the Bromine Substituent

The bromine atom at the C7 position of the aromatic ring is susceptible to nucleophilic aromatic substitution, although typically requiring harsh conditions or metal catalysis (e.g., Buchwald-Hartwig or Ullmann coupling) due to the electron-rich nature of the benzene (B151609) ring. The presence of the chromanone oxime moiety does not significantly activate the ring for direct SNAr reactions. Therefore, transformations at this position generally involve organometallic intermediates.

While direct evidence for nitrosochromene intermediates in the reactions of 7-bromochroman-4-one oxime is not prevalent, related fragmentation pathways offer a route to ring-opened species. The Beckmann fragmentation, a known competitor to the Beckmann rearrangement, involves the cleavage of a carbon-carbon bond alpha to the oxime. wikipedia.orgorganicreactions.org This pathway is favored when the fragmentation can produce a stable carbocation and a nitrile.

For a chromanone oxime derivative, treatment with an acylating agent in the presence of a base can lead to fragmentation. Studies on 3-oximino-4-chromanone have demonstrated cleavage pathways that result in salicylates and nitrile-containing fragments. nih.gov A similar fragmentation of 7-bromochroman-4-one oxime could be envisioned, proceeding via cleavage of the C4-C4a bond. This would generate a resonance-stabilized benzylic cation and a ring-opened cyano-intermediate. Such radical-induced ring-opening reactions of cyclic oximes to produce nitriles are also known, particularly for strained rings like cyclobutanone (B123998) oximes, highlighting C-C bond cleavage as a viable transformation for these systems. rsc.orgrsc.org

Stereochemical Control and Transformations of (Z)-Isomers

The geometry of an oxime is a critical factor that dictates its reactivity, particularly in stereospecific reactions. wikipedia.org Oximes can exist as two geometric isomers, (E) and (Z), which generally have a high barrier to inversion at room temperature. organic-chemistry.org The designation (Z) for 7-bromochroman-4-one oxime indicates that the hydroxyl group and the higher-priority group at C4 (which is the C5 atom of the ring) are on the same side of the C=N double bond.

This specific configuration is paramount for the Beckmann rearrangement, as it predetermines that the C5 aryl-alkyl group, being anti to the hydroxyl group, is the exclusive migrating group. wikipedia.orgorganic-chemistry.org Any scrambling of the stereochemistry prior to rearrangement could lead to a mixture of products. Therefore, maintaining isomeric purity is crucial for predictable synthetic outcomes. acs.org The stability of the (Z)-isomer relative to the (E)-isomer is influenced by factors such as intramolecular hydrogen bonding and steric interactions. Computational and experimental studies on other complex oximes have shown that one isomer can be significantly more stable, with a high energy barrier for interconversion, effectively locking the compound in a single configuration under normal conditions. nih.gov The synthesis of thermodynamically disfavored (Z)-isomers can be achieved through specific stereoselective methods, underscoring the importance of stereochemical control in modern synthesis. researchgate.net

Exploration of Cycloaddition Reactions Leading to Novel Heterocyclic Systems

Oximes and their derivatives can serve as precursors to 1,3-dipoles, such as nitrones and nitrile oxides, which are valuable partners in [3+2] cycloaddition reactions for the synthesis of five-membered heterocycles. rsc.org This approach provides a powerful method for constructing complex molecular architectures.

This compound can be converted in situ into a nitrile oxide by dehydration, often using reagents like sodium hypochlorite (B82951) or N-bromosuccinimide. The resulting nitrile oxide is a reactive 1,3-dipole that can readily undergo cycloaddition with a variety of dipolarophiles, such as alkenes and alkynes. researchgate.net Reaction with an alkene would yield a spiro-isoxazoline fused to the chromane (B1220400) skeleton, while reaction with an alkyne would produce a spiro-isoxazole. This strategy allows for the creation of novel and complex heterocyclic systems based on the chromanone framework. Another pathway involves the conversion of the oxime into a nitrone, which can also participate in 1,3-dipolar cycloadditions to form isoxazolidines. rsc.org

Oxime Derivative Dipolarophile Resulting Heterocyclic System Reference
Nitrile OxideAlkene (e.g., Styrene)Isoxazoline researchgate.net
Nitrile OxideAlkyne (e.g., Phenylacetylene)Isoxazole researchgate.net
NitroneAlkene (e.g., Methyl Acrylate)Isoxazolidine rsc.org

Iv. Advanced Structural and Conformational Studies of Z 7 Bromochroman 4 One Oxime

Spectroscopic Characterization Techniques for Stereoisomeric Assignment

The formation of an oxime from a ketone can result in two geometric isomers, (E) and (Z). The unambiguous assignment of the correct isomer is paramount and is achieved primarily through nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for determining the stereochemistry of oxime isomers. The distinction between the (Z) and (E) configurations is based on the nuclear Overhauser effect (NOE), a phenomenon that detects through-space interactions between protons that are in close proximity.

In the (Z)-isomer of 7-Bromochroman-4-one (B108298) Oxime, the hydroxyl (-OH) group of the oxime is oriented on the same side as the C-5 methylene (B1212753) protons of the chroman ring. Consequently, a 2D NMR experiment, specifically Nuclear Overhauser Effect Spectroscopy (NOESY), would reveal a cross-peak indicating a spatial correlation between the oxime's hydroxyl proton and the protons at the C-5 position. nih.govresearchgate.net Conversely, for the (E)-isomer, the hydroxyl group would be spatially close to the C-3 methylene protons, and a different NOE correlation would be observed. The absence of an NOE between the hydroxyl proton and the C-8 aromatic proton further supports the (Z) assignment. nih.gov

The chemical shifts in both ¹H and ¹³C NMR spectra also provide evidence for the structure. The bromine atom at the C-7 position and the oxime group at C-4 significantly influence the electronic environment and thus the resonance frequencies of the nearby nuclei.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for (Z)-7-Bromochroman-4-one Oxime

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C-2~4.6 (t)~67.0
C-3~2.8 (t)~37.0
C-4-~155.0 (C=N)
C-4a-~120.0
C-5~7.8 (d)~129.0
C-6~7.0 (dd)~123.0
C-7-~118.0
C-8~7.2 (d)~132.0
C-8a-~158.0
N-OH~10.5 (s, br)-

Note: Data are estimated based on analogous structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy is a valuable tool for confirming the presence of the key functional groups within the molecule, particularly the oxime moiety. The conversion of the ketone group in 7-bromochroman-4-one to the oxime in this compound results in the appearance of distinct absorption bands.

The most characteristic vibrations for the oxime group are the stretching of the hydroxyl (-OH) bond and the carbon-nitrogen double bond (C=N). The -OH group typically appears as a broad absorption band in the region of 3100-3600 cm⁻¹, with the broadening resulting from hydrogen bonding. The C=N double bond stretch is observed in the 1640-1690 cm⁻¹ region, which is distinct from the original ketone carbonyl (C=O) stretch that would be found at a higher frequency (typically ~1680-1700 cm⁻¹). researchgate.net

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Characteristic Absorption Range (cm⁻¹)
O-H (Oxime)Stretching, H-bonded3100 - 3600 (broad)
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 3000
C=N (Oxime)Stretching1640 - 1690
C=C (Aromatic)Stretching1450 - 1600
C-O (Ether)Stretching1200 - 1270
C-BrStretching500 - 600

Conformational Analysis of the Chroman Ring and Oxime Moiety

The biological activity and chemical reactivity of cyclic molecules are often dictated by their three-dimensional shape. For this compound, the conformation is determined by the puckering of the dihydropyran ring and the orientation of its substituents.

The chroman ring, which is a dihydropyran ring fused to a benzene (B151609) ring, is not planar. To alleviate the ring strain that would be present in a planar conformation, it adopts a puckered shape. mdpi.com The most stable conformation for the chroman-4-one scaffold is generally accepted to be a half-chair conformation. researchgate.net In this arrangement, four of the atoms in the heterocyclic ring (including the oxygen and the C4 carbon) lie roughly in a plane, while the other two atoms (C2 and C3) are puckered out of this plane.

C-4 Oxime Group: The introduction of the sp²-hybridized carbon of the oxime group at the C-4 position is a major determinant of the ring's conformation. The planarity around the C=N bond flattens that portion of the heterocyclic ring, reinforcing the half-chair model. The bulky oxime group itself creates significant steric interactions that influence the puckering at C-2 and C-3.

C-7 Bromine Atom: The bromine substituent is located on the aromatic portion of the chroman ring, which is inherently planar. Therefore, the C-7 bromine does not directly participate in the puckering of the heterocyclic half-chair ring. However, its strong electron-withdrawing nature influences the electronic distribution across the entire bicyclic system. This can have subtle effects on bond lengths and angles within the aromatic ring and may indirectly affect the stability of the half-chair conformation through electronic effects on the fused ring system. nih.govresearchgate.net The presence of the halogen can also influence intermolecular packing in the solid state.

V. Computational Chemistry and Molecular Modeling Applications in Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. wjarr.com This method is crucial in drug discovery for screening virtual libraries of compounds and understanding the specific interactions that govern binding affinity.

In the context of (Z)-7-Bromochroman-4-one Oxime, docking studies would be employed to predict its binding mode and affinity within the active site of a specific biological target. The process involves preparing the 3D structures of both the ligand and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding pocket, scoring each pose based on a force field that estimates the binding free energy.

Research on structurally related compounds, such as chromone (B188151) and oxime derivatives, has demonstrated the utility of this approach. For instance, docking studies on novel oximes have been used to predict their binding energies and orientation within the active site of enzymes like acetylcholinesterase. nih.gov Similarly, various chromone derivatives have been docked against targets like HERA protein and Peroxiredoxins to rationalize their cytotoxic and antioxidant activities, respectively. d-nb.info These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for binding. For this compound, docking could identify crucial interactions between its oxime group, the chromanone core, or the bromine atom with amino acid residues in a target's active site.

Table 1: Representative Molecular Docking Results for a Hypothetical Target

LigandBinding Energy (kcal/mol)Interacting ResiduesInteraction Type
This compound-8.5TYR 234, SER 122Hydrogen Bond
This compound-8.5TRP 84, PHE 330Pi-Pi Stacking
This compound-8.5LEU 286, VAL 294Hydrophobic
Reference Inhibitor-9.2TYR 234, HIS 440Hydrogen Bond

Molecular Dynamics Simulations in the Context of Bromochromanone Oximes

While molecular docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, predicting how the atoms in the system move over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing detailed information on the conformational changes and stability of the complex. mdpi.comrsc.org

For a ligand like this compound, an MD simulation would typically begin with the highest-ranked pose obtained from a molecular docking study. This complex is placed in a simulated physiological environment (a box of water molecules and ions) and the system's trajectory is calculated over a period of nanoseconds to microseconds.

The primary goals of running an MD simulation on a bromochromanone oxime-protein complex are:

To assess the stability of the binding pose: MD can verify if the interactions predicted by docking are maintained over time.

To analyze conformational changes: Both the ligand and the protein can change their shape upon binding, and MD simulations can capture these induced-fit effects.

To calculate binding free energy: Advanced MD-based methods can provide more accurate estimations of binding affinity than docking scores alone.

The simulation yields a trajectory that can be analyzed to understand the root-mean-square deviation (RMSD) of the ligand, the flexibility of protein residues, and the persistence of key intermolecular interactions, such as hydrogen bonds. mdpi.com

Table 2: Typical Parameters for a Molecular Dynamics Simulation

ParameterValue/SettingPurpose
System SetupLigand-protein complex in a water boxMimics physiological conditions
Force FieldAMBER, CHARMM, or GROMOSDefines the potential energy of the system
Simulation Time100-500 nanosecondsAllows for sufficient sampling of conformational space
Temperature300 KSimulates body temperature
Pressure1 barSimulates atmospheric pressure
Key OutputsRMSD, RMSF, Hydrogen Bond AnalysisMeasures stability, flexibility, and specific interactions

Density Functional Theory (DFT) Studies on Reaction Pathways and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. frontiersin.orgresearchgate.net It has become a standard tool in chemistry for calculating a wide range of molecular properties with high accuracy. frontiersin.org DFT methods are used to determine optimized molecular geometry, vibrational frequencies, and various electronic properties derived from the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). biointerfaceresearch.com

For this compound, DFT studies can provide fundamental insights into its intrinsic chemical nature. Calculations can predict its 3D structure with high precision. The analysis of the HOMO-LUMO energy gap is particularly important, as it relates to the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive.

Furthermore, DFT is extensively used to study reaction mechanisms and predict reaction pathways. researchgate.netunive.it For instance, the formation of the oxime from 7-bromochroman-4-one (B108298) and hydroxylamine (B1172632) could be modeled to understand the energetics of the reaction steps, including the transition states and intermediates involved. researchgate.net Another application is the generation of a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule and highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. biointerfaceresearch.com

Table 3: Quantum Chemical Descriptors from DFT Calculations for this compound

PropertyDescriptionSignificance
E(HOMO)Energy of the Highest Occupied Molecular OrbitalRelates to electron-donating ability
E(LUMO)Energy of the Lowest Unoccupied Molecular OrbitalRelates to electron-accepting ability
HOMO-LUMO GapEnergy difference between LUMO and HOMOIndicates chemical reactivity and stability
Dipole MomentMeasure of the net molecular polarityInfluences solubility and intermolecular forces
Molecular Electrostatic Potential (MEP)3D map of charge distributionPredicts sites for electrophilic and nucleophilic attack

Predictive Modeling for Structure-Activity Relationships (SAR) through Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. researchgate.net Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, formalize this by creating a mathematical relationship between the chemical structures of a series of compounds and their activities. nih.gov

A QSAR model is built using a dataset of compounds with known activities. For each compound, a set of numerical values, known as molecular descriptors, are calculated. These descriptors can encode various aspects of the molecule, including steric (size, shape), electronic (charge distribution), and hydrophobic properties. Statistical methods are then used to build a regression or classification model that correlates these descriptors with the observed biological activity. nih.govresearchgate.net

In the context of this compound, a QSAR study would involve synthesizing and testing a series of related analogues with variations at different positions of the chromanone ring or the oxime moiety. A predictive QSAR model could then be developed to guide the design of new derivatives. dntb.gov.ua For example, the model might reveal that increasing the hydrophobicity or modifying the electronic properties at a specific position leads to enhanced activity. These models provide a theoretical basis for lead optimization, helping to prioritize the synthesis of compounds with the highest predicted potency. nih.gov

Table 4: Example of a Hypothetical QSAR Model Equation and its Statistical Parameters

ComponentDescription
Model Equation Activity = 0.5 * (LogP) - 2.1 * (LUMO) + 0.8 * (Molecular Weight) + 3.4
R² (Coefficient of Determination) 0.85 (Indicates a good fit of the model to the data)
Q² (Cross-validated R²) 0.75 (Indicates good internal predictive power)
Predictive R² 0.79 (Indicates good predictive power on an external test set)
Descriptors Used LogP (Hydrophobicity), LUMO (Electronic Property), Molecular Weight (Steric Property)

Vi. Structure Activity Relationship Sar Studies of Bromochromanone Oximes and Analogues

Impact of Halogen Substitution, Particularly at C-7, on Biological Activities

The presence and position of halogen substituents on the aromatic part of the chroman ring are critical determinants of biological activity. Studies on various chroman-4-one derivatives have consistently shown that substituents on this ring are necessary to achieve significant biological inhibition. nih.gov For instance, in a series of 2-pentylchroman-4-one derivatives evaluated as Sirtuin 2 (SIRT2) inhibitors, the unsubstituted version of the compound lost all inhibitory activity. nih.gov

The introduction of larger, electron-withdrawing groups, such as halogens, at positions C-6 and C-8 has been found to be favorable for potency. nih.gov A theoretical study on 3-formylchromones further elucidated the electronic effects of halogen substitution, noting that the presence of a chlorine atom can alter the molecule's reactivity towards nucleophilic attack, which may be related to its biological activity. researchgate.net While the specific SAR for a C-7 bromo-substitution on the oxime variant requires more targeted investigation, the existing data strongly suggests that halogenation on the aromatic ring is a key strategy for enhancing the biological profile of chromanone scaffolds.

Table 1: Effect of Aromatic Ring Substitution on SIRT2 Inhibitory Activity

Compound Substituents Activity (IC₅₀)
Unsubstituted Analogue 2-pentyl Inactive
Halogenated Analogue 6,8-dibromo-2-pentyl 1.5 µM

Data derived from studies on chroman-4-one derivatives as SIRT2 inhibitors. nih.gov

Role of the Oxime Functionality and O-Alkylation in Modulating Biological Response

The oxime group (>C=N-OH) is a pivotal functional group in chemistry with wide-ranging applications in medicine. rsc.org It is recognized as a significant biological motif, contributing to antibacterial, antifungal, and anticancer activities, among others. nih.gov In the context of chromanones, the oxime functionality is crucial for mediating interactions with biological targets. frontiersin.org

Modification of the oxime's hydroxyl group, particularly through O-alkylation to form oxime ethers (>C=N-O-R), can profoundly modulate the biological response. researchgate.net This modification alters the compound's polarity, hydrogen bonding capability, and steric profile, leading to changes in binding affinity and pharmacological effects. nih.gov For example, studies on tryptanthrin (B1681603) oxime analogues showed that O-alkylation was a key step in investigating their role in enzymatic binding and cellular responses. frontiersin.org The introduction of an oxime ether moiety has been a successful strategy in the design of novel chroman-4-one derivatives with various biological activities, including antifungal properties. researchgate.net The versatility of the oxime group allows for fine-tuning of a molecule's properties to optimize its therapeutic potential. nih.gov

Influence of Substituents at C-2 and C-3 of the Chroman Ring on Activity Profiles

Substitutions on the heterocyclic pyran ring of the chroman-4-one scaffold significantly influence the activity profile. The size, length, and nature of substituents at the C-2 position have been shown to be particularly important. nih.gov

In studies of chroman-4-one analogues as SIRT2 inhibitors, it was demonstrated that the inhibitory effect is dependent on the length of an alkyl chain at C-2. nih.gov While an n-propyl chain showed good activity (IC₅₀ of 10.6 μM), the originally selected pentyl group was found to have the most optimal length among the studied alkyl derivatives. nih.gov This indicates that the C-2 position interacts with a specific pocket in the biological target where steric bulk and chain length are critical for optimal binding.

Modifications at the C-3 position are also synthetically accessible and can influence the compound's properties. For instance, a 3-bromo-2-pentylchroman-4-one was synthesized as an intermediate in the preparation of related chromone (B188151) derivatives, highlighting the potential for introducing substituents at this position to explore further SAR. nih.gov

Table 2: Influence of C-2 Alkyl Chain Length on SIRT2 Inhibition

Compound C-2 Substituent % Inhibition IC₅₀
Analogue 1 n-propyl 76% 10.6 µM
Analogue 2 n-pentyl - Most Optimal
Analogue 3 n-heptyl 57% -

Data from a study on substituted chroman-4-one derivatives. nih.gov

Stereochemical Considerations in SAR: Comparative Analysis of (Z) vs. (E) Isomers

The C=N double bond of the oxime functionality gives rise to geometric isomers, designated as (Z) and (E). uou.ac.in The stereochemical configuration of drugs is known to play a crucial role in their activity, and this holds true for oximes. nih.gov The (Z) and (E) isomers can have different physical properties and, more importantly, different binding affinities for their biological targets due to their distinct three-dimensional arrangements. nih.gov

The synthesis of oximes often results in a mixture of the two geometric isomers. researchgate.net Studies on various classes of oxime-containing compounds have revealed significant differences in the biological effects between the E and Z forms. For example, in a series of verbenone (B1202108) oxime ethers, the E and Z forms exhibited markedly different herbicidal activities. researchgate.net Similarly, molecular modeling of tryptanthrin oxime analogues as JNK3 inhibitors suggested that some compounds bound preferentially as (Z) isomers, while for others, the docking poses of the (E) isomers were characterized by more favorable docking scores. frontiersin.org These findings underscore the importance of separating and evaluating the individual isomers of (Z)-7-Bromochroman-4-one Oxime to fully understand its SAR and identify the more active stereoisomer. It has been noted in broader studies of oximes that Z-isomers are often more stable than their E-counterparts. nih.gov

Table 3: Conceptual Comparison of (Z) and (E) Oxime Isomers

Property (Z)-Isomer (E)-Isomer
Definition Higher priority groups on the same side of the C=N bond. uou.ac.in Higher priority groups on opposite sides of the C=N bond. uou.ac.in
Stability Often the more thermodynamically stable isomer. nih.gov Can often be interconverted from the (Z) isomer. researchgate.net
Biological Activity Can have significantly different potency and efficacy compared to the (E) isomer. researchgate.net Activity profile is distinct from the (Z) isomer and target-dependent. frontiersin.org
Binding Preferred configuration for binding to some enzyme active sites. frontiersin.org May exhibit a more favorable docking score for other biological targets. frontiersin.org

Correlation of Lipophilicity with Biological Potency

Lipophilicity, often measured as the partition coefficient (logP), is a fundamental physicochemical property that affects a drug's absorption, distribution, metabolism, excretion (ADME), and ultimately its biological potency. pg.edu.pl It describes the balance between a compound's hydrophobicity and polarity. pg.edu.pl For a compound like this compound, its ability to pass through biological membranes to reach its target is governed by its lipophilicity. nih.gov

Vii. Research Applications in Medicinal Chemistry Excluding Clinical Data

Investigation as Aromatase Enzyme Inhibitors in Cancer Research

Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of hormone-dependent breast cancer as it catalyzes the final step in estrogen biosynthesis. nih.govnih.gov Aromatase inhibitors are a cornerstone of therapy for estrogen receptor-positive (ER+) breast cancer in postmenopausal women. mdpi.com These inhibitors are broadly classified into steroidal (Type I) and non-steroidal (Type II) agents. nih.gov

A thorough review of the scientific literature reveals a lack of specific studies investigating (Z)-7-Bromochroman-4-one Oxime or its close derivatives for aromatase inhibitory activity. While various heterocyclic structures, including those based on chromone (B188151) and coumarin, have been explored as potential aromatase inhibitors, research has not yet extended to this specific brominated chromanone oxime. mdpi.commdpi.com Therefore, its potential in this area of cancer research remains undetermined.

Potential as DNA Topoisomerase II Inhibitors

DNA topoisomerase II is an essential enzyme that manages the topology of DNA during processes like replication and transcription, making it a key target for antibacterial and anticancer drugs. biointerfaceresearch.comnih.gov Certain compounds, known as topoisomerase II poisons, stabilize the enzyme-DNA cleavage complex, leading to DNA strand breaks and subsequent cell death. biointerfaceresearch.comresearchgate.net

Research into chromanone oxime analogs has identified their potential as cytotoxic agents that may act through the inhibition of DNA topoisomerase II. biointerfaceresearch.comresearchgate.net A study involving the synthesis of chromanone oxime analogs of fluoroquinolone drugs, which are known topoisomerase II inhibitors, explored their potential as anticancer agents. The incorporation of a 4-(hydroxyimino)chromane moiety onto the piperazine (B1678402) ring of fluoroquinolones was investigated. This structural modification was intended to enhance lipophilicity and cytotoxic potential, key attributes for anticancer drug candidates that target this enzyme. biointerfaceresearch.com In silico docking studies and molecular dynamics simulations supported the hypothesis that these chromanone oxime analogs could effectively bind to DNA topoisomerase II, suggesting a plausible mechanism for their observed cytotoxicity. biointerfaceresearch.comresearchgate.net

Exploration as Anticonvulsant Agents

The search for novel anticonvulsant agents with improved efficacy and safety profiles is a significant area of neurological research. Studies have explored various heterocyclic compounds for their ability to modulate neuronal excitability.

The chromanone scaffold has been identified as a promising framework for developing new anticonvulsant drugs. In a pertinent study, a series of (Z)- and (E)-oxime ether derivatives of imidazolylchromanones were synthesized and evaluated for their anti-seizure activity in a pentylenetetrazole (PTZ)-kindling model of epilepsy. nih.gov The structure-activity relationship (SAR) studies from this research provided a crucial insight: the introduction of a chlorine atom at the 7-position of the chroman ring led to an enhancement of anti-seizure efficacy. nih.gov This finding is particularly relevant to this compound, as bromine is also a halogen, suggesting that the 7-bromo substitution could confer potent anticonvulsant properties. The most effective compounds identified in the study were 7-chlorochromanone-O-(2,4-dichlorobenzyl) oximes, which significantly delayed the onset of PTZ-induced seizures in kindled animals. nih.gov

CompoundSubstitution on Chroman RingActivity in PTZ-Kindling Model
8a 7-ChloroSignificantly effective in delaying seizure onset
16a 5-ChloroSignificantly effective in delaying seizure onset
20a 7-Chloro, 2-MethylSignificantly effective in delaying seizure onset
Data derived from a study on imidazolylchromanone oxime ethers, demonstrating the positive effect of a halogen at the C-7 position. nih.gov

Studies on Monoamine Oxidase B (MAO-B) Inhibitory Activity

Monoamine oxidase B (MAO-B) is an enzyme responsible for the degradation of key neurotransmitters, such as dopamine (B1211576). Its inhibition can increase dopamine levels in the brain, which is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. mdpi.com There is also growing interest in MAO-B inhibitors for the treatment of Alzheimer's disease. nih.gov

While direct studies on the MAO-B inhibitory activity of this compound are not available, research on the related chromone scaffold offers valuable insights. A study on a series of chromone-hydroxypyridinone hybrids found that chromones bearing substituents at the C-7 position exhibited favorable MAO-B inhibitory activity, with IC50 values ranging from nanomolar to micromolar concentrations. nih.gov Specifically, attaching a benzyloxy group at the C-7 position, particularly with electron-withdrawing substituents on the benzyl (B1604629) ring, resulted in high potency. nih.gov This suggests that the C-7 position of the chroman/chromone ring is a critical site for interaction with the MAO-B enzyme, indicating that this compound may warrant investigation as a potential MAO-B inhibitor.

Research into Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a vital enzyme that terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of conditions such as Alzheimer's disease and myasthenia gravis. The oxime functional group is well-known in this context, primarily for its role in reactivating AChE that has been inhibited by organophosphorus compounds. nih.govnih.gov

However, oximes can also act as reversible inhibitors of AChE by binding to the enzyme's active site. nih.govmmsl.cz The inhibitory potency of oximes is highly dependent on their specific chemical structure. mmsl.cz Although no studies have specifically evaluated this compound for AChE inhibition, the presence of the oxime moiety suggests a potential for interaction with the enzyme. General structure-activity relationship studies on various oximes have shown that factors like the nature of the core scaffold and the substituents play a crucial role in determining inhibitory activity. mmsl.cz Further research would be necessary to determine if the 7-bromochromanone scaffold contributes to any significant AChE inhibitory effects.

Development as Cytotoxic Agents against Cancer Cell Lines

The evaluation of novel compounds for their ability to kill cancer cells is a fundamental aspect of oncology research. The chromanone oxime structure has been investigated as a scaffold for developing new cytotoxic agents.

In a study focusing on chromanone oxime analogs of quinolone drugs, several derivatives were tested for their in vitro cytotoxic activities against hepatocellular liver carcinoma (HepG2) and murine colon carcinoma (CT26) cell lines. biointerfaceresearch.comresearchgate.net The results demonstrated that conjugating the chromanone oxime moiety to the quinolone core significantly increased cytotoxic activity compared to the parent quinolone drugs. biointerfaceresearch.com This enhancement in cytotoxicity is attributed to the increased lipophilicity and the presence of the bulky bicyclic chromanone group. biointerfaceresearch.com These findings highlight the potential of the chromanone oxime scaffold in the design of new anticancer agents.

Compound ClassCancer Cell LineActivity
Chromanone oxime-quinolone analogsHepG2 (Liver Carcinoma)Significant cytotoxic activity observed
Chromanone oxime-quinolone analogsCT26 (Colon Carcinoma)Significant cytotoxic activity observed
Data from a study evaluating the cytotoxic effects of chromanone oxime analogs of fluoroquinolones. biointerfaceresearch.com

Novel Targets for Antifungal Agent Development

The emergence of drug-resistant fungal strains necessitates the development of novel antifungal agents. Researchers have explored a wide range of chemical structures, including various oxime derivatives, for their potential to inhibit fungal growth. nih.gov

Currently, there is no published research specifically investigating the antifungal properties of this compound. However, the broader class of oxime ether derivatives has shown promise in this area. For example, novel fluorinated 7-hydroxycoumarin derivatives containing an oxime ether moiety have been synthesized and shown to possess promising antifungal activities against several plant pathogenic fungi. osti.gov Similarly, oxime ester derivatives of other natural products have been evaluated for their efficacy against fungi like Botrytis cinerea. nih.gov These studies indicate that the oxime functional group can be a component of potent antifungal compounds, though the specific contribution of the 7-bromochromanone scaffold remains to be explored.

Despite a comprehensive search for scientific literature, no specific research data was found for the compound "this compound" in the context of immunosuppressant and protein kinase inhibitor research or in the exploration of antidepressant drug discovery.

Therefore, it is not possible to provide an article with the requested detailed research findings and data tables for the specified sections. Scientific literature on this particular compound's applications in medicinal chemistry as outlined is not publicly available.

Ix. Future Directions and Emerging Research Avenues for Z 7 Bromochroman 4 One Oxime

Design and Synthesis of Advanced (Z)-7-Bromochroman-4-one Oxime Hybrids and Conjugates

A significant future direction in the evolution of this compound involves the creation of hybrid molecules and conjugates. This strategy entails covalently linking the chromanone oxime scaffold with other known pharmacophores to produce a single chemical entity with potentially synergistic or multi-target biological activities. The chromone (B188151) and chroman-4-one frameworks are considered privileged structures in medicinal chemistry, serving as building blocks for compounds with diverse pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.govsemanticscholar.org

The design of such hybrids can be guided by the therapeutic area of interest. For instance, conjugating the this compound moiety with established anticancer agents, such as quinolones, could yield hybrids with enhanced cytotoxicity against cancer cell lines. biointerfaceresearch.comresearchgate.net Research on similar scaffolds has shown that creating hybrids of chromanones with moieties like dithiocarbamates can result in multifunctional agents for conditions such as Alzheimer's disease. acs.org Similarly, incorporating fragments like 1,3,4-thiadiazole (B1197879) thioether or carboxamides has led to novel 4-chromanone (B43037) derivatives with significant antibacterial and antifungal activities. researchgate.net The synthesis of these complex molecules will require versatile and efficient chemical strategies to connect the different molecular components while maintaining their essential structural features for biological activity.

Hybrid Strategy Target Pharmacophore Potential Therapeutic Application Rationale
Anticancer ConjugateQuinolone Analogs (e.g., Ciprofloxacin)OncologyQuinolones have shown cytotoxic activity, and hybridization may enhance potency and overcome resistance. researchgate.net
Multi-Target Neuroprotective AgentDithiocarbamate, Azepane MoietyNeurodegenerative Diseases (e.g., Alzheimer's)Combining the chromanone scaffold with fragments that inhibit cholinesterases or modulate other neurological targets. acs.org
Antimicrobial Hybrid1,3,4-Thiadiazole, Pyrazole Oxime EthersInfectious DiseasesLeveraging the known antimicrobial properties of chromanones and combining them with other potent antibacterial/antifungal moieties. researchgate.net
Anti-inflammatory ConjugateIndole, Pyrimidine FragmentsInflammatory DisordersAttaching moieties known to inhibit inflammatory pathways, such as lipoxygenase (LOX), to the chromanone core. nih.gov

Application of Machine Learning and Artificial Intelligence in Predictive SAR for Chromanone Oximes

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of chromanone oxime-based drug candidates. mdpi.com These computational tools can analyze vast datasets to identify complex patterns and relationships between molecular structure and biological activity, a process known as Quantitative Structure-Activity Relationship (QSAR) analysis. mdpi.com For the chromanone oxime scaffold, AI and ML can accelerate the design-synthesize-test cycle significantly. nih.gov

Future research will likely involve developing robust 3D-QSAR models for chromone and chromanone derivatives. nih.gov These models can provide detailed insights into the specific structural features of the this compound molecule that are critical for its biological effects. By using algorithms to analyze parameters such as molecular fields, hydrophobicity, and electronic properties, researchers can predict the activity of novel, yet-to-be-synthesized derivatives. nih.govynu.edu.cn This predictive capability allows for the in silico screening of large virtual libraries of compounds, prioritizing the synthesis of only the most promising candidates. mdpi.com Furthermore, AI can aid in predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify molecules with favorable pharmacokinetic profiles early in the discovery process. mdpi.com

AI/ML Application Step Description Objective
1. Data Curation Compile a dataset of known chromanone derivatives with their corresponding biological activity data (e.g., IC50 values).Create a high-quality dataset for model training.
2. Molecular Descriptor Calculation Use software to calculate various 2D and 3D molecular descriptors (e.g., topological indices, steric and electronic properties) for each compound.Quantify the structural features of the molecules. ynu.edu.cn
3. Model Training and Validation Employ ML algorithms (e.g., partial least squares, artificial neural networks) to build a predictive QSAR model. Validate the model's robustness and predictability using techniques like cross-validation. nih.govynu.edu.cnDevelop a reliable model that correlates structural descriptors with biological activity.
4. Virtual Screening Design a virtual library of novel this compound derivatives and use the validated QSAR model to predict their activity.Identify and prioritize novel compounds with potentially high activity for synthesis.
5. De Novo Design Utilize generative AI models to design entirely new molecules based on the learned SAR, optimized for high predicted potency and favorable drug-like properties.Accelerate the discovery of novel and potent chemical matter. researchgate.net

Green Chemistry Approaches to the Sustainable Synthesis of Chromanone Oxime Derivatives

In line with the growing emphasis on environmental sustainability in chemical manufacturing, future research will focus on developing green chemistry approaches for the synthesis of this compound and its analogs. ijprajournal.com Traditional synthetic methods for oximes and chromanones often rely on hazardous reagents, organic solvents, and harsh reaction conditions, which can lead to significant waste and environmental impact. nih.govyccskarad.com

Green synthetic strategies aim to mitigate these issues by employing eco-friendly alternatives. For the synthesis of oximes, this includes the use of natural acid catalysts (e.g., from fruit juices), solvent-free reactions using techniques like grindstone chemistry, and conducting reactions in aqueous media. ijprajournal.comnih.govyccskarad.com Methods such as microwave irradiation and ultrasound-assisted synthesis are also being explored for chromene and chromanone synthesis, as they can significantly reduce reaction times, increase yields, and lower energy consumption. researchgate.net The ammoximation process, which uses ammonia (B1221849) and hydrogen peroxide, is another green route for producing oximes with high nitrogen atom efficiency and mild reaction conditions. acs.org Adopting these sustainable protocols for the production of this compound derivatives will not only reduce the environmental footprint but also enhance the cost-effectiveness and scalability of the synthesis. researchgate.netresearchgate.net

Synthesis Step Conventional Method Green Chemistry Alternative Advantage of Green Approach
Oximation Refluxing with hydroxylamine (B1172632) hydrochloride and pyridine (B92270) in an organic solvent. nih.govGrinding carbonyl compound with hydroxylamine hydrochloride and a solid catalyst (e.g., Bi₂O₃) without solvent. nih.govresearchgate.netEliminates toxic pyridine and organic solvents; reduces reaction time and waste.
Oximation Use of strong acid catalysts (e.g., sulfuric acid). ijprajournal.comUse of natural acid catalysts or performing the reaction in water with a surfactant like Hyamine®. ijprajournal.comyccskarad.comAvoids corrosive acids; uses renewable resources and environmentally benign solvents.
Cyclization (for Chromanone Core) Acid-catalyzed intramolecular condensation under harsh heating conditions. ijrpc.comMicrowave-assisted or ultrasound-assisted cyclization. researchgate.netReduced energy consumption, shorter reaction times, and often higher yields.
Overall Process Multi-step synthesis with significant solvent use and waste generation.One-pot synthesis in aqueous media or under solvent-free conditions. researchgate.netIncreased efficiency, reduced purification steps, and minimized environmental impact.

Exploration of New Biological Targets and Pathways for Chromanone Oxime Scaffolds

The chromanone scaffold is a versatile pharmacophore found in a wide array of biologically active compounds, suggesting that this compound and its derivatives may interact with a broader range of biological targets than currently known. nih.govasianpubs.org Future research should therefore include comprehensive screening programs to uncover novel therapeutic applications for this chemical class. The introduction of an oxime group has been shown to enhance the biological activity of various parent compounds, making chromanone oximes particularly interesting candidates for such exploration. nih.gov

Initial studies on chromanone derivatives have highlighted their potential as anticancer, anti-inflammatory, antidiabetic, and neuroprotective agents. nih.govnih.gov For example, different chromanone analogs have shown inhibitory activity against enzymes like α-glucosidase (implicated in diabetes) and acetylcholinesterase (a target in Alzheimer's disease). nih.gov The anti-inflammatory effects of some derivatives are linked to the inhibition of the NF-κB signaling pathway. nih.gov

Future investigations could employ high-throughput screening to test a library of this compound derivatives against a diverse panel of enzymes, receptors, and ion channels. This could reveal unexpected activities and open up new therapeutic avenues. For instance, given that various kinase inhibitors feature planar heterocyclic ring structures, this scaffold could be evaluated against different families of protein kinases involved in cancer and inflammation. nih.govfrontiersin.org Similarly, exploring their potential as antifungal agents by testing them against biofilm-forming pathogens like Candida albicans could be a fruitful area of research. nih.govrsc.org

Potential Biological Target Class Specific Examples Associated Disease Area Rationale for Exploration
Protein Kinases c-Jun N-terminal kinases (JNKs), Aurora kinases, Cyclin-dependent kinases (CDKs)Cancer, Inflammatory DiseasesMany kinase inhibitors are based on flat, aromatic heterocyclic scaffolds similar to the chromanone core. nih.govfrontiersin.org
Cholinesterases Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Neurodegenerative Diseases (e.g., Alzheimer's)Chromanone-based hybrids have already demonstrated potent AChE and BChE inhibitory activity. acs.orgnih.gov
Monoamine Oxidases (MAO) MAO-A, MAO-BNeurological Disorders (e.g., Parkinson's, Depression)The chromenone scaffold has been a basis for designing MAO inhibitors, suggesting the related chromanone core is a promising starting point. researchgate.net
Microbial Virulence Factors Fungal enzymes (e.g., phospholipases), Biofilm formation pathwaysInfectious Diseases (Fungal)Related chromone derivatives have shown the ability to inhibit virulence factors and biofilm growth in Candida albicans. nih.govrsc.org
Signaling Pathway Proteins TLR4, NF-κB, PI3K/Akt pathway componentsInflammatory and Autoimmune DiseasesChromanone derivatives have been shown to mitigate inflammatory responses by modulating these key signaling cascades. nih.gov

Q & A

Q. Key Considerations :

  • Document reagent sources and purity (e.g., CAS numbers) to ensure reproducibility .
  • Validate stereochemistry via NOESY NMR or X-ray crystallography .

How can researchers characterize the structure and purity of this compound using spectroscopic techniques?

Basic Question
A multi-technique approach is critical:

  • NMR analysis : Compare experimental shifts to literature data (Table 1). For example, aromatic proton signals in the parent oxime vs. brominated derivatives .
  • Mass spectrometry (MS) : Confirm molecular ion peaks and isotopic patterns (e.g., bromine’s characteristic 1:1 ratio for [M]+ and [M+2]+) .
  • IR spectroscopy : Identify oxime (C=N) and chroman (C-O-C) functional groups .

Q. Table 1. Representative 1H^1H-NMR Data for this compound

Proton Environmentδ (ppm)Reference Compound δ (ppm)
Aromatic H (C-7)7.617.29–7.56 (Parent Oxime)
Oxime (NH)9.2–10.5N/A
Chroman Oxygen Adjacent H4.3–4.74.1–4.5 (Unsubstituted Chroman)

What strategies are effective in resolving contradictory data between computational predictions and experimental results for the oxime isomerization of this compound?

Advanced Question

  • Validate computational models : Compare DFT calculations with experimental activation energies using variable-temperature NMR or kinetic studies .
  • Control experimental variables : Assess solvent polarity, pH, and temperature effects on isomerization rates to identify discrepancies .
  • Cross-reference literature : Analyze whether computational parameters (e.g., basis sets, solvation models) align with published studies on similar oximes .

Q. Example Workflow :

Perform kinetic profiling under controlled conditions.

Re-run computations with adjusted solvation parameters.

Use statistical tools (e.g., Bland-Altman plots) to quantify agreement between datasets .

How can the stereochemical stability of this compound be systematically evaluated under varying experimental conditions?

Advanced Question

  • Accelerated stability testing : Expose the compound to stressors (light, heat, humidity) and monitor isomerization via chiral HPLC or circular dichroism (CD) spectroscopy .
  • Mechanistic studies : Use deuterium labeling at the oxime N–H position to track proton exchange rates, which correlate with stability .
  • Comparative analysis : Synthesize analogs (e.g., non-brominated chroman oximes) to isolate the bromine substitution’s role in stability .

Q. Key Metrics :

  • Half-life (t1/2t_{1/2}) under stress conditions.
  • Activation energy (EaE_a) for isomerization derived from Arrhenius plots .

What are the critical parameters to consider when scaling up the synthesis of this compound from milligram to gram quantities?

Basic Question

  • Reagent stoichiometry : Ensure equivalents of brominating agents (e.g., NBS) are optimized to avoid side reactions at larger scales .
  • Solvent volume and safety : Transition from dichloromethane (small scale) to safer solvents (e.g., ethyl acetate) with comparable polarity for industrial compatibility .
  • Purification scalability : Replace column chromatography with fractional distillation or continuous crystallization systems .

Q. Documentation Requirement :

  • Include detailed scalability data (yield, purity) in supporting information for reproducibility .

How can researchers design a mechanistic study to investigate the role of bromine substitution in the reactivity of this compound?

Advanced Question

  • Synthetic analogs : Prepare derivatives with halogens (Cl, I) or hydrogen at C-7 to compare electronic effects on oxime reactivity .
  • Kinetic isotope effects (KIE) : Replace bromine with deuterium to study its influence on reaction rates in nucleophilic substitutions .
  • Computational mapping : Use molecular dynamics simulations to visualize bromine’s steric and electronic contributions to transition states .

Q. Hypothesis Testing Framework (PICO) :

  • Population : this compound and analogs.
  • Intervention : Bromine substitution.
  • Comparison : Non-brominated oximes.
  • Outcome : Reactivity metrics (e.g., reaction rate, product distribution) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.